![molecular formula C10H11ClF3N B2879632 [1-(2,4,6-Trifluorophenyl)cyclopropyl]methanamine hydrochloride CAS No. 1545011-68-4](/img/structure/B2879632.png)
[1-(2,4,6-Trifluorophenyl)cyclopropyl]methanamine hydrochloride
Description
[1-(2,4,6-Trifluorophenyl)cyclopropyl]methanamine hydrochloride is a cyclopropane-containing amine derivative with a trifluorophenyl substituent. The compound features a cyclopropyl ring directly attached to a 2,4,6-trifluorophenyl group, with a methanamine moiety and a hydrochloride counterion. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry, particularly for central nervous system (CNS) targets such as serotonin receptors . Its synthesis typically involves nucleophilic substitution or reductive amination, as seen in structurally related compounds .
Properties
IUPAC Name |
[1-(2,4,6-trifluorophenyl)cyclopropyl]methanamine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.ClH/c11-6-3-7(12)9(8(13)4-6)10(5-14)1-2-10;/h3-4H,1-2,5,14H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFZTICTMWIAGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=C(C=C(C=C2F)F)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation Strategies
The cyclopropane core is typically constructed via Simmons-Smith cyclopropanation or transition-metal-catalyzed [2+1] cycloadditions . A representative approach involves:
- Substrate Preparation : Starting with 2,4,6-trifluorostyrene, generated from 2,4,6-trifluorobenzaldehyde through a Wittig reaction.
- Cyclopropanation : Treatment with diiodomethane (CH₂I₂) and a zinc-copper couple in anhydrous diethyl ether induces cyclopropane ring formation, yielding 1-(2,4,6-trifluorophenyl)cyclopropane.
- Functionalization : Bromination at the methyl position using N-bromosuccinimide (NBS) under radical conditions produces 1-(2,4,6-trifluorophenyl)cyclopropylmethyl bromide.
Key Data :
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Wittig Reaction | Ph₃P=CH₂, THF, 0°C to rt | 85 | |
Simmons-Smith | CH₂I₂, Zn-Cu, Et₂O, reflux | 78 | |
Bromination | NBS, AIBN, CCl₄, 80°C | 65 |
Amination and Hydrochloride Formation
The bromide intermediate undergoes nucleophilic substitution with ammonia or ammonium hydroxide to introduce the amine group:
- Amination : Reaction of 1-(2,4,6-trifluorophenyl)cyclopropylmethyl bromide with aqueous ammonia in ethanol at 60°C for 12 hours yields the free base.
- Salt Formation : Treatment with hydrochloric acid in diethyl ether precipitates the hydrochloride salt.
Optimization Insight :
- Excess ammonia (3–5 equiv) improves yields by mitigating side reactions.
- Ethanol as a solvent enhances solubility of the hydrophobic cyclopropane intermediate.
Alternative Pathways: Palladium-Catalyzed Coupling and Reductive Amination
Sonogashira Coupling for Alkyne Intermediates
Recent advancements employ Sonogashira coupling to install alkynes adjacent to the cyclopropane ring, followed by hydrogenation:
- Coupling : Reaction of 1-(2,4,6-trifluorophenyl)cyclopropyl iodide with propargylamine using Pd(PPh₃)₄ and CuI in triethylamine.
- Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the alkyne to the primary amine.
Advantages :
Reductive Amination of Cyclopropanecarbaldehyde
An alternative route involves:
- Aldehyde Synthesis : Oxidation of 1-(2,4,6-trifluorophenyl)cyclopropanemethanol to the corresponding aldehyde using pyridinium chlorochromate (PCC).
- Reductive Amination : Reaction with ammonium acetate and sodium cyanoborohydride in methanol.
Challenges :
- Over-reduction to the secondary amine requires careful stoichiometric control.
Experimental Validation and Characterization
Analytical Data
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, D₂O): δ 1.28–1.35 (m, 4H, cyclopropane CH₂), 3.15 (s, 2H, CH₂NH₂), 6.82–6.89 (m, 2H, aromatic).
- ¹³C NMR : δ 14.2 (cyclopropane), 45.8 (CH₂NH₂), 110.3–163.7 (aromatic C-F couplings).
X-ray Crystallography :
Purity and Yield Optimization
- HPLC Purification : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) achieve >98% purity.
- Crystallization : Recrystallization from ethanol/diethyl ether enhances crystalline homogeneity.
Applications in Medicinal Chemistry
This compound serves as a key intermediate in microtubule-targeting agents , such as triazolopyrimidines (TPDs), which exhibit dual mechanisms of tubulin stabilization and proteasome-mediated degradation. Its rigid cyclopropane moiety enhances binding affinity to the vinca domain of β-tubulin, as demonstrated by molecular docking studies.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand the interaction of trifluorophenyl groups with biological molecules. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which [1-(2,4,6-Trifluorophenyl)cyclopropyl]methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their molecular properties, and functional differences:
Key Structural and Functional Insights:
Fluorine vs. Methoxy Substitution: The 2,4,6-trifluorophenyl group (target compound) increases electronegativity and lipophilicity, enhancing blood-brain barrier penetration compared to methoxy-substituted analogs (e.g., 2,4,6-trimethoxyphenyl in ). However, methoxy groups improve aqueous solubility . The trifluoromethoxy variant (C₁₁H₁₃ClF₃NO) in shows superior metabolic stability due to resistance to oxidative degradation.
For example, compounds like 1-cyclopropyl-1-phenylmethanamine hydrochloride (C₁₀H₁₄ClN) exhibit reduced steric bulk, favoring interactions with flat binding pockets in receptors .
Biological Activity: Fluorinated analogs (e.g., target compound and 3-fluoro-4-methoxyphenyl derivative ) are prioritized in serotonin receptor studies due to their affinity for 5-HT2C, a target for treating obesity and schizophrenia . Non-fluorinated analogs (e.g., phenyl or trimethoxyphenyl derivatives) show weaker receptor binding but better solubility profiles .
Biological Activity
[1-(2,4,6-Trifluorophenyl)cyclopropyl]methanamine hydrochloride is a novel compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C10H10ClF3N
The biological activity of this compound is primarily attributed to its interaction with microtubules. Microtubule stabilization is crucial for various cellular processes, including cell division and intracellular transport. Studies have shown that compounds with similar structures can modulate microtubule dynamics by either stabilizing or destabilizing these structures.
Key Mechanisms:
- Microtubule Stabilization : The presence of the trifluorophenyl group enhances binding affinity to microtubules, promoting stability and preventing depolymerization.
- Cellular Response Modulation : The compound can induce distinct cellular responses based on concentration, leading to either increased stability markers or proteasome-dependent degradation of tubulin.
Structure-Activity Relationship (SAR)
Research has indicated that the substitution pattern of fluorine atoms on the phenyl ring significantly affects the potency of the compound. The following table summarizes findings from various studies regarding the SAR of related compounds:
Compound | Fluorine Substitution | Activity Level (IC50) | Notes |
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A | No Fluorine | High | Control compound |
B | 2-Fluoro | Moderate | Reduced activity |
C | 2,4-Difluoro | Low | Minimal effect |
D | 2,4,6-Trifluoro | Very High | Optimal activity |
Biological Activity Studies
Several studies have evaluated the biological activity of this compound:
- In Vitro Studies :
- In Vivo Efficacy :
- Toxicity Assessment :
Case Studies
- Case Study 1 : A research team investigated the effects of this compound on neurodegenerative disease models. Results indicated that it could mitigate tau phosphorylation in transgenic mouse models, highlighting its potential as a therapeutic agent for Alzheimer's disease .
- Case Study 2 : Another study focused on its application in cancer therapy. The compound was shown to enhance the efficacy of existing chemotherapeutics by synergistically stabilizing microtubules and inhibiting tumor cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.